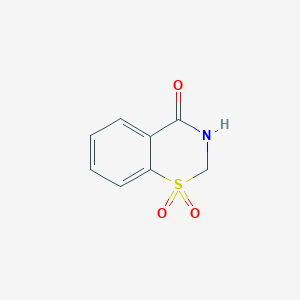

2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide is a chemical compound that belongs to the benzothiazine class. This class of compounds is known for its diverse bioactivities, which makes them of interest in the field of drug discovery. The compound features a benzothiazine core with a dioxide functionality, which is a common structural motif in this class of compounds .

Synthesis Analysis

The synthesis of benzothiazine derivatives, including those with a 1,1-dioxide functionality, has been explored in various studies. For instance, the solid-phase synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides has been developed, which involves the reduction of nitrobenzenesulfonamides followed by cyclization with carbonyldiimidazole . This method allows for the generation of a large number of compounds due to the inclusion of four diversity points in the synthesis, which is advantageous for drug discovery efforts. Additionally, novel benzothiazine derivatives have been synthesized through the formylation of 2,3-dihydro-4H-1,4-benzo[e][1,4]thiazin-3-on-1,1-dioxide, showcasing the versatility of chemical reactions that can be employed to modify the benzothiazine core .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives can be complex, and X-ray crystallography has been used to determine the structure of certain compounds. For example, triphenylstannyl derivatives of isothiazol-3(2H)-one 1,1-dioxides have been studied, revealing the formation of crystals in the orthorhombic P212121 space group and detailing the molecular interactions that lead to the formation of helical chains .

Chemical Reactions Analysis

Benzothiazine derivatives undergo various chemical reactions that can lead to the formation of new compounds. The palladium-catalyzed denitrogenation reaction of benzotriazinones, which are structurally related to benzothiazines, has been shown to incorporate isocyanides to yield imino derivatives . Additionally, the bromination of 2-ethyl-1,4-benzothiazin-3(4H)-one has been reported to proceed through a bromination-oxidation sequence, resulting in a product with a defined stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. The presence of the 1,1-dioxide functionality can impact the compound's reactivity and physical characteristics. For instance, the synthesis and reduction of 1H-2,1,3-benzothiadiazin-4(3H)one 2,2-dioxides have been explored, with the aim of creating potential sweetening agents, indicating the importance of understanding the physical and chemical properties of these compounds for their application in various fields .

Scientific Research Applications

Chemical Synthesis and Reactivity

2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide is involved in various chemical synthesis processes. For instance, it reacts with isocyanides in the presence of a palladium catalyst to produce 3-(imino)isoindolin-1-ones and related compounds, as demonstrated by Miura et al. (2011). This process involves the generation of an intermediate azapalladacycle through denitrogenation of the triazine moiety (Miura, Nishida, Morimoto, Yamauchi, & Murakami, 2011).

In another study, Zia-ur-Rehman et al. (2006) synthesized a series of biologically active quinazolin-4(3H)-ones by condensing 4-hydroxy-1,2-benzothiazine-1,1-dioxides with anthranilamide. These compounds showed significant activity against Gram-positive and Gram-negative bacteria (Zia-ur-Rehman, Choudary, Ahmad, & Siddiqui, 2006).

Organic Chemistry and Molecular Structure

The compound also plays a role in organic chemistry and molecular structure studies. Consonni, Croce, and Ferraccioli (1990) explored the reactivity of 2-methyl-2H-1,2-benzothiazin-4-(3H)-one 1,1 dioxide, providing insights into its chemical behavior and structural properties (Consonni, Croce, & Ferraccioli, 1990).

Zia-ur-Rehman et al. (2009) synthesized a novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which were evaluated for antibacterial and DPPH radical scavenging activities, highlighting the compound's versatility in creating biologically active molecules (Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan, 2009).

Computational Chemistry

In the field of computational chemistry, Miranda et al. (2011) conducted a combined experimental and computational study on the energetics of 1,2-benzisothiazol-3(2H)-one and 1,4-benzothiazin-3(2H, 4H)-one, including 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide. This study provided valuable information on the compound's energetic properties and structural correlations (Miranda, Matos, Morais, & Liebman, 2011).

properties

IUPAC Name |

1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c10-8-6-3-1-2-4-7(6)13(11,12)5-9-8/h1-4H,5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQHKWUPJYJYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=O)C2=CC=CC=C2S1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide | |

CAS RN |

79726-08-2 |

Source

|

| Record name | 3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)

![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)

![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)

![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)

![1-[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2528884.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)